molecular formula C12H11N B078825 3-Methyl-2-phenylpyridine CAS No. 10273-90-2

3-Methyl-2-phenylpyridine

Cat. No.: B078825
CAS No.: 10273-90-2
M. Wt: 169.22 g/mol
InChI Key: BJATUPPYBZHEIO-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpyridine: is an organic compound with the molecular formula C₁₂H₁₁N . It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the third position and a phenyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenylpyridine can be synthesized through several methods. One common method involves the reaction of 2-bromopyridine with phenylmagnesium bromide (Grignard reagent) followed by methylation. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by allowing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Phenyl-3-methylpyridine
  • 2-Phenyl-3-picoline
  • 2-Phenyl-β-Picoline

Comparison: 3-Methyl-2-phenylpyridine is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring. This positioning influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coordination reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3-methyl-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJATUPPYBZHEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50145475
Record name 3-Methyl-2-phenylpyridine
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Molecular Weight

169.22 g/mol
Source PubChem
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CAS No.

10273-90-2
Record name 3-Methyl-2-phenylpyridine
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Record name 3-Methyl-2-phenylpyridine
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Record name 10273-90-2
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Record name 3-Methyl-2-phenylpyridine
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Record name 3-METHYL-2-PHENYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 3-methyl-2-phenylpyridine in coordination chemistry?

A1: this compound acts as a bidentate ligand, meaning it can bind to a metal center through two atoms. [, , , ] The nitrogen of the pyridine ring and the ortho-carbon of the phenyl ring coordinate to the metal, forming a stable five-membered chelate ring. This chelating ability, coupled with the ligand's electronic properties, makes it valuable in constructing various transition metal complexes. [, ]

Q2: How does the presence of a methyl group at the 3-position influence the reactivity of this compound?

A2: The methyl group introduces steric hindrance, affecting the compound's reactivity and the stereochemistry of resulting complexes. For instance, regioselective alkylation with terminal alkenes using a rhodium catalyst yields only mono-alkylated products due to steric clashing with the methyl group. [] This steric effect also influences the arrangement of ligands around the metal center in complexes, as seen in the crystal structure of [Re(CO)4(meppy)]. []

Q3: What insights have computational studies provided into the mechanism of palladium-catalyzed reactions involving this compound?

A3: Computational analyses have been crucial in elucidating the mechanism of palladium-catalyzed C-H arylation reactions involving this compound. [, ] These studies support the involvement of binuclear palladium species in the rate-limiting oxidation step. Notably, the calculations suggest that the orthopalladated complex [Pd(mpp)(μ-OAc)]2 (where mpp represents the deprotonated form of this compound) is oxidized by diaryliodonium reagents via a mechanism involving a high-valent palladium intermediate. [, ]

Q4: this compound is frequently used in synthesizing iridium(III) complexes. What makes these complexes particularly interesting?

A4: Iridium(III) complexes containing this compound as a ligand have garnered significant interest for their photophysical properties, especially their luminescence. [, , ] These complexes exhibit phosphorescence, emitting light from a triplet excited state, which is often tuned by modifying the ligand structure. This property makes them attractive for applications in OLEDs and as potential biological probes. [, ]

Q5: How do substituents on the phenyl ring of this compound impact the photophysical properties of its rhenium(I) tetracarbonyl complexes?

A5: Studies on rhenium(I) tetracarbonyl complexes of this compound derivatives have revealed that electron-donating substituents on the phenyl ring increase the energy of excited states and singlet-triplet splittings. [] Conversely, electron-withdrawing groups lower the excited state energy and increase the contribution of metal-to-ligand charge transfer (MLCT) character to the excited state. These findings demonstrate the ability to fine-tune the photophysical properties by modifying the ligand's electronic structure. []

Q6: What analytical techniques are commonly employed to characterize this compound and its metal complexes?

A6: A combination of spectroscopic and analytical methods is typically used to characterize this compound and its metal complexes. These include nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), infrared (IR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and elemental analysis (CHN). [, , ] X-ray diffraction analysis is vital for determining the solid-state structures of crystalline complexes. [, , ]

Q7: Beyond OLEDs, are there other potential applications for this compound and its metal complexes?

A7: Research suggests that certain iridium(III) complexes incorporating this compound exhibit promising anticancer activity in vitro. [, ] These complexes demonstrate cytotoxicity against several human breast cancer cell lines, highlighting their potential as chemotherapeutic agents. Further investigation is crucial to elucidate their mechanism of action and evaluate their efficacy in vivo. [, ]

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